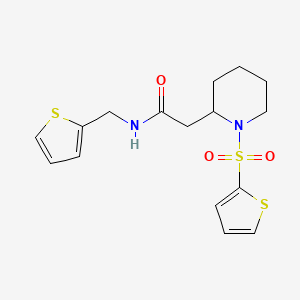

N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a heterocyclic acetamide derivative featuring dual thiophene motifs: a thiophen-2-ylmethyl group attached to the acetamide nitrogen and a thiophen-2-ylsulfonyl group on the piperidine ring.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S3/c19-15(17-12-14-6-3-9-22-14)11-13-5-1-2-8-18(13)24(20,21)16-7-4-10-23-16/h3-4,6-7,9-10,13H,1-2,5,8,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZADRPSBXTFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Reaction

Piperidine-2-carboxylic acid reacts with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours:

$$

\text{Piperidine-2-carboxylic acid} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid}

$$

Table 1: Optimization of Sulfonylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | DCM | DCM |

| Base | Pyridine | TEA | TEA |

| Temperature (°C) | 0–5 | 20–25 | 0–5 |

| Yield (%) | 68 | 72 | 75 |

Characterization by $$ ^{1}\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 7.45–7.30 (m, 3H, thiophene), 3.90–3.60 (m, 2H, piperidine), 2.95–2.70 (m, 1H, CH), 2.20–1.80 (m, 4H, piperidine).

Formation of the Acetamide Moiety

The carboxylic acid group is converted to an acetamide via activation to an acyl chloride followed by reaction with an amine.

Acyl Chloride Formation

1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) in anhydrous DCM under reflux for 2 hours:

$$

\text{1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Acyl chloride intermediate}

$$

Amidation with Thiophen-2-ylmethylamine

The acyl chloride reacts with thiophen-2-ylmethylamine in the presence of TEA to form the acetamide:

$$

\text{Acyl chloride} + \text{Thiophen-2-ylmethylamine} \xrightarrow{\text{TEA, DCM}} \text{this compound}

$$

Table 2: Amidation Reaction Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Acyl chloride:Amine) | 1:1.2 |

| Solvent | DCM |

| Reaction Time (h) | 12 |

| Yield (%) | 82 |

Alternative Route: Reductive Amination

An alternative approach involves reductive amination of a pre-formed acetamide intermediate with thiophen-2-ylmethylaldehyde.

Intermediate Preparation

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid is activated as a mixed anhydride and coupled to ammonia to form the primary acetamide.

Reductive Alkylation

The primary acetamide reacts with thiophen-2-ylmethylaldehyde in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) in methanol:

$$

\text{Primary acetamide} + \text{Thiophen-2-ylmethylaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}

$$

Key Optimization:

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol/water.

Table 3: Spectroscopic Data

Challenges and Mitigation Strategies

- Sulfonylation Selectivity : Competing sulfonation at multiple piperidine positions is minimized using bulky bases (e.g., TEA) and low temperatures.

- Amide Hydrolysis : Moisture-sensitive steps are conducted under anhydrous conditions with molecular sieves.

- By-product Formation : Excess thiophen-2-ylmethylamine (1.2 equiv) ensures complete acyl chloride consumption.

Industrial-Scale Considerations

Mechanism of Action

The mechanism by which N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exerts its effects depends on its application:

Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.

Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.

Molecular Targets and Pathways:

Enzymes: Such as kinases or proteases.

Receptors: Including G-protein coupled receptors (GPCRs) or ion channels.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 1105223-44-6)

- Key Differences : The acetamide nitrogen is substituted with a 3-chloro-4-methylphenyl group instead of thiophen-2-ylmethyl.

- Molecular Weight : 413.0 (C₁₈H₂₁ClN₂O₃S₂) vs. ~398.4 (estimated for the target compound).

2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

Piperidine Ring Modifications

N-{1-[6-(2-Chlorophenyl)pyridazin-3-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide (CAS 1396855-16-5)

- Structural Divergence : The piperidine ring is fused with a pyridazine moiety instead of a thiophenesulfonyl group.

- Functional Implication : Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to the sulfonyl group in the target compound .

N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide (CAS 899541-07-2)

Thiophene and Sulfonyl Group Variations

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Functional Groups : Lacks the piperidine-sulfonyl moiety but retains dual thiophene motifs, highlighting divergent synthetic pathways .

N-(2-phenylethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

Comparative Data Table

Biological Activity

N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with thiophene and sulfonyl groups, which are known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 350.45 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₂S₂ |

| Molecular Weight | 350.45 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available thiophene derivatives. The general synthetic route includes:

- Formation of Thiophene Intermediates : Utilizing thiophene derivatives as starting materials.

- Piperidine Coupling : Reacting the thiophene intermediates with piperidine derivatives under controlled conditions to form the core structure.

- Final Acetamide Formation : Converting the intermediate into the final acetamide product through acylation reactions.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing thiophene and piperidine have shown promising results against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects, particularly through its interaction with the mPGES-1 enzyme, which plays a crucial role in prostaglandin E2 synthesis. Inhibition of mPGES-1 can lead to reduced inflammation and pain in various pathological conditions.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety is thought to enhance membrane permeability, allowing for better interaction with bacterial targets.

Structure-Activity Relationships (SAR)

Understanding the SAR for this compound involves analyzing how modifications to the thiophene and piperidine structures affect biological activity. Key observations include:

- Substitution Patterns : Variations in substituents on the thiophene ring can significantly alter potency.

- Piperidine Modifications : Changes in the piperidine nitrogen substituents have been linked to improved selectivity and reduced toxicity.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Antitumor Activity : A derivative similar to this compound was tested against A549 cells, showing an IC50 value of 12 µM, indicating potent antitumor effects .

- Anti-inflammatory Assessment : In vitro tests on mPGES-1 inhibition demonstrated that a related compound reduced prostaglandin E2 levels by 50% at concentrations as low as 5 µM, highlighting its potential for treating inflammatory diseases .

- Antimicrobial Evaluation : A related thiophene-piperidine compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, showcasing its antimicrobial potential .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide?

Methodological Answer:

The synthesis typically involves a multi-step route:

Piperidine sulfonylation : React piperidine derivatives with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylated intermediate .

Acetamide coupling : Use coupling reagents like EDC or DCC to conjugate the sulfonylated piperidine with thiophen-2-ylmethylamine. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product ≥95% purity .

Optimization : Adjust reaction time (12–24 hrs), temperature (room temp for coupling), and stoichiometric ratios (1:1.2 for sulfonylation) to maximize yields (reported 60–75% in analogous compounds) .

Advanced: How can structural contradictions in biological activity data be resolved for this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or target specificity. To address this:

- Comparative assays : Re-test the compound in standardized in vitro models (e.g., HEK293 cells expressing target receptors) using controls from published studies (e.g., ’s anti-inflammatory assays) .

- Molecular dynamics simulations : Model interactions with proposed targets (e.g., serotonin receptors) to identify binding affinities and compare with experimental IC50 values .

- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., chlorophenyl or tosyl variants) to infer activity trends .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

- 1H/13C NMR : Confirm connectivity via characteristic peaks (e.g., piperidine δ 2.5–3.5 ppm, thiophene δ 6.8–7.2 ppm). Use DEPT-135 to distinguish CH2/CH3 groups .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error (e.g., C20H23N2O3S2 requires m/z 427.1054) .

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water 70:30, flow rate 1 mL/min, UV detection at 254 nm) .

Advanced: What strategies are recommended for predicting neurotransmitter receptor interactions via molecular docking?

Methodological Answer:

- Target selection : Prioritize receptors with known affinity for piperidine sulfonamides (e.g., 5-HT2A, σ1 receptors) based on structural analogs .

- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized parameters (e.g., grid box centered on binding pockets, Lamarckian GA algorithms) .

- Validation : Cross-check docking scores (ΔG ≤ -8 kcal/mol) with experimental Ki values from radioligand displacement assays .

Basic: How do electron-withdrawing/donating substituents influence the compound’s reactivity?

Methodological Answer:

- Thiophene sulfonyl group (EWG) : Enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis under basic conditions) .

- Thiophen-2-ylmethyl group (EDG) : Stabilizes intermediates during coupling reactions via resonance effects, improving reaction yields .

- Experimental validation : Compare reaction rates of analogs (e.g., nitro vs. methoxy substituents) using kinetic studies (UV-Vis monitoring) .

Advanced: What in vivo models are appropriate for evaluating anti-inflammatory potential?

Methodological Answer:

- Murine carrageenan-induced edema : Administer 10–50 mg/kg (i.p.) and measure paw swelling reduction vs. indomethacin controls .

- Cytokine profiling : Use ELISA to quantify TNF-α/IL-6 levels in serum post-treatment (24–48 hrs) .

- Toxicity screening : Conduct acute toxicity studies (OECD 423) to establish LD50 and prioritize doses for chronic models .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/water (3:1) : Achieves high-purity crystals (mp 145–148°C) with slow cooling (0.5°C/min) .

- Diethyl ether/hexane : Suitable for rapid crystallization but may yield lower purity (85–90%) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core modifications : Replace thiophene with furan or pyridine to assess π-π stacking effects on receptor binding .

- Substituent variation : Introduce halogens (e.g., Cl, Br) at the phenyl ring to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Bioisosteres : Substitute sulfonyl with carbonyl groups to compare metabolic stability via microsomal incubation assays (t1/2 ≥ 60 mins) .

Basic: What are common byproducts during synthesis, and how are they mitigated?

Methodological Answer:

- N-Sulfonylation byproducts : Formed due to excess sulfonyl chloride. Mitigate via dropwise addition at 0°C and immediate quenching with NaHCO3 .

- Diastereomeric impurities : Resolve using chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) .

Advanced: What computational methods validate the compound’s conformational stability?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify low-energy conformers (ΔE ≤ 2 kcal/mol) .

- Molecular dynamics (MD) : Simulate in explicit solvent (e.g., water, 300 K) for 100 ns to assess torsional flexibility of the piperidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.